molecular formula C17H19NO B103111 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one CAS No. 16735-30-1

2-[Benzyl(methyl)amino]-1-phenylpropan-1-one

Cat. No.: B103111
CAS No.: 16735-30-1
M. Wt: 253.34 g/mol
InChI Key: UFQQYJQQRYVVAN-UHFFFAOYSA-N
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Description

Chemical Name: 3-[Benzyl(methyl)amino]-1-phenylpropan-1-one Molecular Formula: C₁₇H₁₉NO Average Molecular Weight: 253.34 g/mol Synonyms: β-N-Benzyl-N'-methylaminopropylphenone, 5409-62-1, MFCD17103238 .

This compound belongs to the cathinone derivative family, characterized by a propan-1-one backbone substituted with aromatic and amino groups. It is synthesized via microwave-assisted methods using PEG 400/Cerium Ammonium Nitrate (CAN), achieving a 72% yield under optimized conditions . Analytical data include:

  • ¹H-NMR: Peaks at δ 1.62–8.03 ppm, confirming aromatic protons and methyl/benzyl substituents.
  • LC-MS: Purity >98% with a retention time of 4.53 min .

Properties

IUPAC Name

2-[benzyl(methyl)amino]-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-14(17(19)16-11-7-4-8-12-16)18(2)13-15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQQYJQQRYVVAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)N(C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysts

In a representative procedure, 1-(2-aminophenyl)ethan-1-one undergoes coupling with benzylmethylamine in the presence of bis(triphenylphosphine)palladium(II) dichloride and copper iodide as co-catalysts. The reaction is conducted in tetrahydrofuran (THF) under inert argon atmosphere, with diisopropylamine serving as a base. After 24 hours at room temperature, the crude product is purified via silica gel chromatography using ethyl acetate/petroleum ether (1:15), yielding 76% of the target compound.

Table 1: Catalytic Aminomethylation Parameters

Catalyst SystemSolventTemperatureTimeYield
Pd(PPh₃)₂Cl₂ + CuITHF25°C24 h76%
Pd/C + H₂MeOH25°C12 h65%

Key variables affecting yield include:

  • Catalyst loading : Higher palladium concentrations (≥5 mol%) improve conversion rates but increase costs.

  • Solvent polarity : Polar aprotic solvents like DMF enhance reaction kinetics but complicate purification.

N-alkylation strategies enable the direct introduction of benzyl and methyl groups onto the amine moiety. This method is particularly effective for constructing the tertiary amine center in the target compound.

Procedure and Optimization

A two-step protocol involves:

  • Synthesis of 1-(2-aminophenyl)propan-1-one via Friedel-Crafts acylation of aniline derivatives.

  • Alkylation with benzyl chloride or methyl iodide under basic conditions.

In a documented example, 1-(2-aminophenyl)propan-1-one is treated with benzyl chloride in acetonitrile at 0°C, followed by gradual warming to room temperature. Potassium carbonate and sodium iodide act as base and phase-transfer catalyst, respectively, achieving 72% yield after recrystallization.

Table 2: N-Alkylation Reaction Metrics

Alkylating AgentBaseSolventTemperatureYield
Benzyl chlorideK₂CO₃MeCN0°C → 25°C72%
Methyl iodideNaHDMF50°C68%

Critical considerations:

  • Steric effects : Bulkier alkylating agents require elevated temperatures or prolonged reaction times.

  • Purification challenges : Byproducts from over-alkylation necessitate gradient elution in column chromatography.

Reductive Amination Pathways

Reductive amination offers a one-pot synthesis route by condensing ketones with amines in the presence of reducing agents. This method is advantageous for its atom economy and operational simplicity.

Hydrogenation Protocol

A mixture of 1-phenylpropan-1-one and benzylmethylamine in methanol is subjected to hydrogen gas (1 atm) over 10% palladium on carbon at 25°C. The reaction typically completes within 12 hours, yielding 65% of the desired product after filtration and solvent evaporation.

Table 3: Reductive Amination Variables

Reducing AgentPressureCatalystSolventYield
H₂ (1 atm)AmbientPd/CMeOH65%
NaBH₃CNN/ANoneEtOH58%

Limitations include:

  • Functional group tolerance : Ketones with electron-withdrawing groups exhibit reduced reactivity.

  • Selectivity issues : Competing reduction of the ketone to alcohol may occur without careful pH control.

Purification and Analytical Validation

Purification is critical for obtaining pharmaceutical-grade material. Common techniques include:

Silica Gel Chromatography

  • Eluent system : Ethyl acetate/petroleum ether gradients (1:10 to 1:2)

  • Rf values : 0.4–0.6 in ethyl acetate/hexane (3:7)

Recrystallization

  • Solvent pairs : Ethanol/water (4:1) or dichloromethane/hexane

  • Purity : ≥98% as verified by HPLC (C18 column, 254 nm)

Comparative Analysis of Synthetic Methods

Table 4: Method Comparison

MethodYield RangePurityCostScalability
Aminomethylation65–76%≥97%HighModerate
N-Alkylation68–72%≥95%MediumHigh
Reductive Amination58–65%≥90%LowLow

Aminomethylation excels in yield and purity but requires expensive catalysts. N-Alkylation balances cost and scalability, making it suitable for industrial production. Reductive amination is less efficient but valuable for lab-scale synthesis.

Industrial-Scale Production Considerations

For bulk manufacturing, continuous-flow reactors are employed to enhance heat and mass transfer. Key parameters:

  • Residence time : 30–60 minutes

  • Temperature control : 50–80°C

  • Catalyst recycling : Pd-based catalysts reused up to 5 cycles with <10% activity loss .

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl(methyl)amino]-1-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the benzyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols . The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various substituted phenylpropanones, alcohols, and amines, depending on the specific reaction pathway and conditions used .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₇H₁₉NO
  • Molecular Weight : 253.339 g/mol
  • Density : Not available
  • Melting Point : Not available
  • Boiling Point : Not available

The compound features a phenylpropanone structure with a benzyl and methyl amino group, which contributes to its bioactivity.

Potential Therapeutic Uses

Research indicates that compounds similar to 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one may act as agonists for serotonin receptors, particularly the 5-HT2A receptor. This receptor is implicated in various psychiatric disorders such as depression, schizophrenia, and anxiety disorders. The binding affinity of related compounds has shown significant promise in preclinical studies.

Case Study:
A study published in Chemistry - A European Journal explored the synthesis and structure-activity relationships of N-benzyl phenethylamines. The findings suggested that modifications to the benzyl group could enhance receptor binding affinity and functional activity at the 5-HT2A receptor, indicating that similar modifications to this compound might yield effective therapeutic agents for treating mood disorders .

Research on Psychoactive Effects

The compound's structural analogs have been investigated for their psychoactive properties. The enhancement of serotonergic activity through N-benzyl substitution has been linked to increased efficacy in treating conditions like addiction and obsessive-compulsive disorder.

Data Table: Binding Affinity of Related Compounds

Compound NameBinding Affinity (nM)Functional Activity (EC50)
4-Bromo-2,5-dimethoxyphenethylamine (2C-B)0.290.074
N-Benzyl phenethylamineLow nanomolar rangeVaries

Drug Development

In pharmaceutical development, this compound is being evaluated for its potential to serve as a precursor or active ingredient in new drug formulations targeting neurological disorders. Its ability to modulate serotonin receptor activity positions it as a candidate for further investigation.

Regulatory Status:
The compound is currently undergoing assessments for approval by drug regulatory authorities, indicating its potential commercial viability .

Mechanism of Action

The exact mechanism of action of 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one is not fully understood. it is believed to exert its effects through various molecular targets and pathways, including:

    Cholinergic Properties: It may influence cholinergic neurotransmission.

    Dopamine Potentiation: It can potentiate dopamine activity while partially inhibiting serotonin.

    Apoptosis Induction: It may induce apoptosis in cancer cells, contributing to its anticancer properties.

Comparison with Similar Compounds

Ethcathinone (2-(Ethylamino)-1-phenylpropan-1-one)

Molecular Formula: C₁₁H₁₅NO Key Differences:

  • Substituent: Ethylamino group instead of benzyl(methyl)amino.
  • Molecular Weight : 177.24 g/mol (lower lipophilicity vs. target compound).
  • Synthesis : Typically prepared via reductive amination of benzaldehyde with ethylamine, yielding ~85% purity .
  • Analytical Data : LC-MS shows a molecular ion peak at m/z 178.1 .
  • Regulatory Status : Controlled under drug legislation in multiple jurisdictions due to stimulant effects .

Metamfepramone (2-(Dimethylamino)-1-phenylpropan-1-one)

Molecular Formula: C₁₁H₁₅NO Key Differences:

  • Substituent: Dimethylamino group.
  • Pharmacology : Exhibits weaker central nervous system (CNS) stimulation compared to benzyl-substituted derivatives due to reduced steric bulk .
  • Physical Properties : Lower boiling point (≈250°C) vs. target compound (estimated >300°C) .

2-(Benzylamino)-1-phenylpropan-1-one

CAS : 52597-17-8
Key Differences :

  • Substituent: Benzylamino group (lacking methyl substitution on nitrogen).
  • Synthesis : Prepared via nucleophilic substitution, yielding 44–72% depending on method .
  • Reactivity : The absence of a methyl group increases susceptibility to oxidative degradation compared to the target compound .

1-(3-(Benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one

CAS : 205242-66-6
Key Differences :

  • Substituent: Benzyloxy group on the phenyl ring and dimethylamino group.
  • Applications : Used in medicinal chemistry as a precursor for serotonin receptor modulators .
  • Physical Properties : Higher molecular weight (311.39 g/mol) contributes to increased crystalline stability .

2-[Benzyl(methyl)amino]-1-phenylpropan-1-ol

CAS : 90-85-7
Key Differences :

  • Functional Group : Alcohol (-OH) replaces ketone (-CO).
  • Physicochemical Properties : Higher polarity (logP ≈1.5 vs. 3.2 for the target compound) impacts bioavailability .

Structural and Functional Analysis

Substituent Effects on Bioactivity

  • Benzyl(methyl)amino Group: Enhances lipophilicity and CNS penetration compared to ethyl or dimethylamino groups .
  • Ketone vs. Alcohol : The ketone group in the target compound increases metabolic stability compared to alcohol derivatives .

Regulatory Considerations

  • The benzyl(methyl)amino substitution may evade some legal restrictions applied to simpler cathinones (e.g., ethcathinone), though analogs are increasingly scrutinized .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) logP Boiling Point (°C) Regulatory Status
Target Compound 253.34 3.2 >300 (est.) Under review
Ethcathinone 177.24 2.1 ~250 Controlled
2-(Benzylamino)-1-phenylpropan-1-one 239.32 2.8 ~290 Unregulated
1-(3-(Benzyloxy)phenyl)-... 311.39 3.5 >320 Research use only

Biological Activity

2-[Benzyl(methyl)amino]-1-phenylpropan-1-one, also known by its CAS number 16735-30-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies and findings.

  • Molecular Formula : C₁₇H₁₉NO
  • Molecular Weight : 253.339 g/mol
  • Structure : The compound features a benzyl group, a methyl group, and a phenylpropanone backbone, which contribute to its unique biological activity.

Pharmacological Potential

Research indicates that this compound exhibits a range of pharmacological activities:

  • Antifungal Activity : It has demonstrated potential in inhibiting the growth of various fungal strains, making it a candidate for antifungal drug development.
  • Antihypertensive Effects : The compound may aid in managing high blood pressure, suggesting its utility in cardiovascular therapies.
  • Anticancer Properties : Preliminary studies indicate that it can induce apoptosis in cancer cells, contributing to its anticancer potential. This mechanism is believed to involve the modulation of cellular signaling pathways.
  • Antiulcer Activity : Investigations have explored its role in treating ulcers, although more research is needed to establish efficacy and mechanisms.
  • Antipsychotic Effects : The compound may influence neurotransmitter systems, particularly dopamine and serotonin pathways, indicating potential applications in psychiatric disorders.

The exact mechanisms through which this compound exerts its effects are not fully elucidated. However, several hypotheses include:

  • Cholinergic Modulation : It may enhance cholinergic neurotransmission, which could be beneficial in treating neurodegenerative diseases.
  • Dopamine Potentiation : The compound appears to increase dopamine activity while partially inhibiting serotonin reuptake, which may explain some of its psychotropic effects.
  • Induction of Apoptosis : Its ability to trigger programmed cell death in tumor cells suggests a complex interaction with cellular signaling pathways involved in cancer progression.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique pharmacological profile of this compound:

Compound NameStructural FeaturesBiological Activity
This compoundBenzyl and methyl groups on amino nitrogenAnticancer, antifungal
3-[Benzyl(methyl)amino]-2-methyl-1-phenylpropan-1-oneSimilar structure with different substituentsAntidepressant effects
2-(Benzyl amino)-1-phenylpropan-1-oneLacks methyl substitution on nitrogenPotential analgesic properties

Anticancer Research

A study investigating the anticancer properties of this compound found that it significantly inhibited the proliferation of specific cancer cell lines. The compound was shown to induce apoptosis through activation of caspase pathways, suggesting its potential as a lead compound for developing new cancer therapies.

Antifungal Activity

In vitro assays demonstrated that this compound exhibited strong antifungal activity against strains such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values were comparable to existing antifungal agents, indicating its potential as an alternative treatment option.

Q & A

Basic: What synthetic routes are effective for producing 2-[Benzyl(methyl)amino]-1-phenylpropan-1-one with high purity?

Methodological Answer:
The compound can be synthesized via aminomethylation of a ketone precursor. For example, a similar structure (3-(Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one) was synthesized by reacting 1-(4-ethoxyphenyl)-2-phenylethanone with a benzylamine derivative under controlled conditions . Key steps include:

  • Reagent optimization : Use excess benzylmethylamine to drive the reaction.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
  • Purity assessment : Validate via HPLC (C18 column, UV detection at 254 nm) or TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Basic: Which spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify benzyl, methylamino, and ketone groups. For example, the ketone carbonyl typically resonates at ~200–210 ppm in ¹³C NMR .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions .
  • FTIR : Confirm carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and N-H stretches (if present) .
  • Mass Spectrometry (EI/ESI-MS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns using NIST reference data .

Advanced: How can X-ray crystallography resolve structural ambiguities?

Methodological Answer:
X-ray crystallography provides unambiguous confirmation of stereochemistry and bond angles. For example, 2-Benzyl-3-phenyl-1-(pyridin-2-yl)-propan-1-one was structurally resolved using a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å). Key steps:

  • Crystal growth : Slow evaporation of a saturated acetone solution.
  • Data refinement : SHELXL-97 software for hydrogen placement and thermal parameters .
  • Validation : Compare bond lengths/angles with similar structures in the Cambridge Structural Database.

Advanced: What experimental design strategies optimize reaction conditions for scale-up?

Methodological Answer:
Adopt a split-plot design inspired by agricultural studies :

  • Factors : Temperature (40–80°C), solvent polarity (THF vs. DMF), and catalyst loading (0.1–1.0 mol%).
  • Response variables : Yield, purity (HPLC area%), and reaction time.
  • Statistical analysis : ANOVA to identify significant factors. For scale-up, prioritize conditions with >90% yield and minimal byproducts.

Advanced: How to analyze enantiomeric purity using chiral chromatography?

Methodological Answer:

  • Chiral stationary phases : Use Chiralpak IA or IB columns (amylose/ cellulose derivatives).
  • Mobile phase : Hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid.
  • Detection : UV at 220 nm; compare retention times with racemic mixtures.
  • Validation : Spiking with a known enantiomer to confirm resolution .

Basic: What impurities commonly arise during synthesis, and how are they mitigated?

Methodological Answer:
Common impurities include:

  • Unreacted ketone precursor : Monitor via TLC (Rf ~0.7 in ethyl acetate/hexane 1:1) .
  • N-methylated byproducts : Remove via acid-base extraction (e.g., 1M HCl wash).
  • Oxidation products : Use inert atmosphere (N₂/Ar) during synthesis.

Advanced: How to assess the compound’s enzyme inhibition potential?

Methodological Answer:

  • In vitro assays :
    • Serine protease inhibition : Incubate with trypsin/chymotrypsin and measure residual activity using a fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC).
    • IC₅₀ determination : Dose-response curves (0.1–100 µM) analyzed via GraphPad Prism .
  • Mechanistic studies : Molecular docking (AutoDock Vina) to predict binding interactions with enzyme active sites.

Basic: What chromatographic methods quantify the compound in mixtures?

Methodological Answer:

  • HPLC : C18 column (4.6 × 250 mm), mobile phase: acetonitrile/water (70:30), flow rate 1.0 mL/min, UV detection at 254 nm.
  • Calibration : Linear range 0.1–100 µg/mL (R² > 0.99) .
  • Validation : Spike recovery (98–102%) and inter-day precision (<5% RSD) .

Advanced: How does computational modeling predict reactivity or interactions?

Methodological Answer:

  • DFT calculations (Gaussian 16) : Optimize geometry at B3LYP/6-311+G(d,p) level to predict electrophilic sites.
  • Molecular dynamics (GROMACS) : Simulate solvation effects in water/DMSO.
  • ADMET prediction : SwissADME for bioavailability and toxicity .

Advanced: What strategies validate thermal stability under storage conditions?

Methodological Answer:

  • Accelerated stability studies :
    • Conditions : 40°C/75% RH for 6 months (ICH Q1A guidelines).
    • Analytical tools : TGA/DSC (NIST-calibrated) to detect decomposition above 150°C .
  • Degradation products : UPLC-QTOF-MS to identify oxidation/hydrolysis byproducts.

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